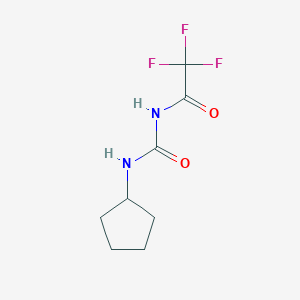

N-cyclopentyl-N'-(trifluoroacetyl)urea

Description

Properties

Molecular Formula |

C8H11F3N2O2 |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

N-(cyclopentylcarbamoyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H11F3N2O2/c9-8(10,11)6(14)13-7(15)12-5-3-1-2-4-5/h5H,1-4H2,(H2,12,13,14,15) |

InChI Key |

RLMNDBINGPOEPA-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)NC(=O)C(F)(F)F |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Trifluoroacetyl vs. Trifluoroalkyl : The trifluoroacetyl group (-COCF₃) in the target compound is more electrophilic than trifluoroethyl (-CF₃CH₂) analogs, enhancing reactivity in nucleophilic substitutions .

- Cycloalkyl vs.

- Biological Activity : Pyridinyl and aryl trifluoromethyl ureas (e.g., CAS 1227955-20-5) exhibit pesticidal and kinase-inhibitory activities, suggesting similar applications for the cyclopentyl-trifluoroacetyl variant .

Reactivity :

Physicochemical Properties

- Thermodynamic Stability : Substituted ureas exhibit high decomposition enthalpies (ΔrH° ~195 kJ/mol for N,N'-di-(m-trifluoromethylphenyl)urea), suggesting stability under physiological conditions .

- Solubility : Trifluoroacetyl groups reduce aqueous solubility compared to hydroxyl or amine derivatives but enhance compatibility with organic solvents .

Preparation Methods

Primary Synthesis via Acylation and Urea Formation

The most widely documented method for synthesizing N-cyclopentyl-N'-(trifluoroacetyl)urea involves the reaction of cyclopentylamine with trifluoroacetic anhydride (TFAA) . This process typically proceeds in two stages:

-

Acylation of Cyclopentylamine : Cyclopentylamine reacts with TFAA to form N-cyclopentyltrifluoroacetamide as an intermediate. The trifluoroacetyl group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, releasing trifluoroacetic acid as a byproduct.

-

Urea Formation : The intermediate amide undergoes further reaction with a nitrogen source (e.g., urea or ammonia) under controlled conditions to form the final urea derivative.

The overall reaction can be summarized as:

This method is favored for its simplicity and high yield under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at temperatures ranging from 0°C to 80°C . Elevated temperatures accelerate acylation but risk side reactions such as over-acylation or decomposition.

Stoichiometric Considerations

A molar ratio of 1:1.2 (cyclopentylamine:TFAA) is typically used to ensure complete conversion of the amine. Excess TFAA drives the reaction forward but requires careful quenching to avoid hazardous byproducts.

Purification and Characterization

Isolation Techniques

Crude product is often purified via:

Analytical Validation

-

HPLC : Confirms purity (>99%) and monitors reaction progress.

-

NMR Spectroscopy : and NMR verify structural integrity, with characteristic signals for the cyclopentyl (δ 1.5–2.0 ppm) and trifluoroacetyl (δ 160–170 ppm) groups.

-

Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 253.1 [M+H].

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Direct Acylation | TFAA, Cyclopentylamine | ~85 | >99 | Simple, scalable |

| Coupling Agents | HATU, EDCI | ~90 | >98 | High stereochemical control |

Challenges and Mitigation Strategies

Side Reactions

-

Over-Acylation : Controlled addition of TFAA minimizes undesired diacylation.

-

Hydrolysis : Anhydrous conditions prevent decomposition of the trifluoroacetyl group.

Scalability

Industrial-scale synthesis requires efficient solvent recovery systems and continuous flow reactors to manage exothermic reactions.

Applications in Medicinal Chemistry

This compound serves as a potent inhibitor of aspartyl proteases , leveraging its urea moiety to mimic peptide substrates. Its trifluoroacetyl group enhances binding affinity through hydrophobic interactions, making it valuable in drug discovery pipelines targeting enzymes like HIV protease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.